

# WH-4-023 Profile & Experimental Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** WH-4-023

Cat. No.: S548126

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Property	Description / Value
Primary Target & Potency	LCK (IC <sub>50</sub> = 2 nM), SRC (IC <sub>50</sub> = 6 nM) [1] [2] [3]
Selectivity	>300-fold selective against p38α and KDR (VEGFR2); also inhibits Salt-Inducible Kinases (SIK1/2/3) with IC <sub>50</sub> of 10, 22, and 60 nM, respectively [1] [2]
Cellular Activity (Example)	Inhibited human LAMA-84 cell growth (IC <sub>50</sub> = 3.8 nM) [2]
Key Distinguishing Feature	Potent inhibition of both LCK and SRC family kinases with high selectivity over certain other kinase families.

## Experimental Context & Protocol

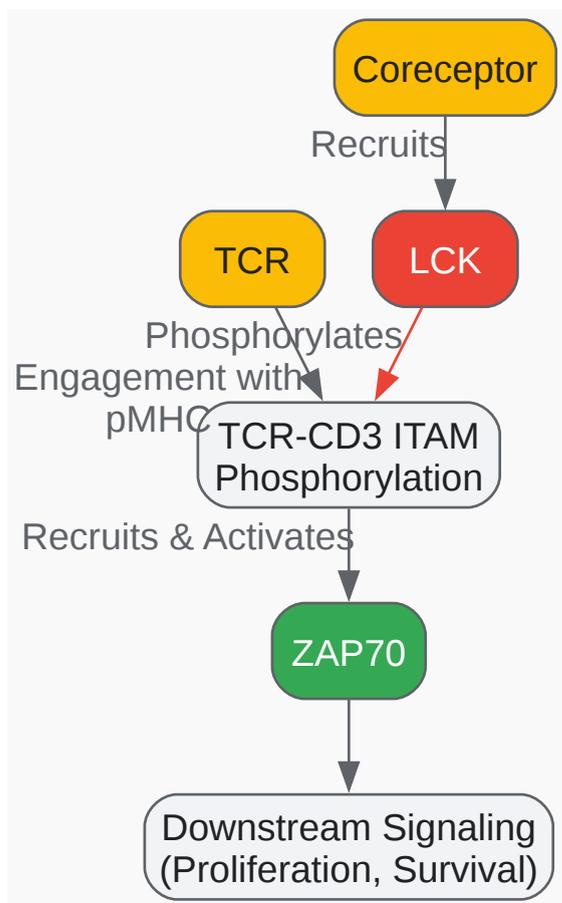
To help you interpret the data, here are the methodologies commonly used to generate the values mentioned above.

- **Kinase Assay Protocol (Biochemical IC<sub>50</sub>):** The inhibitory activity against LCK is often measured using a **Homogeneous Time-Resolved Fluorescence (HTRF)** assay. In a typical protocol:
  - **Enzyme:** A recombinant GST-fusion protein of the LCK kinase domain (e.g., 250 pM) [3] [4].
  - **Substrate:** A biotinylated peptide (e.g., gastrin at 1.2 μM) [3] [4].

- **Reaction Conditions:** Incubation in a buffer containing HEPES (pH 7.5), MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT, BSA, and a low concentration of ATP (e.g., 0.5 μM) [3] [4].
- **Detection:** The reaction is stopped, and phosphorylation is detected using a streptavidin-allophycocyanin (SA-APC) conjugate and a europium-labeled anti-phosphotyrosine antibody. The signal is read on a fluorescence plate reader [3] [4].
- **Cellular Assay Protocol (Cellular IC<sub>50</sub>):** The growth inhibition data comes from large-scale **cell viability screens** (e.g., from Sanger Institute). The general method involves:
  - **Cell Culture:** Growing specific cancer cell lines (e.g., LAMA-84, a chronic myeloid leukemia line) in multi-well plates.
  - **Compound Treatment:** Treating cells with a range of concentrations of **WH-4-023** for a defined period (typically 48-72 hours).
  - **Viability Measurement:** Using a cell viability assay (e.g., ATP-based luminescence) to determine the concentration that inhibits 50% of cell growth (IC<sub>50</sub>) [2].

## LCK Signaling Pathway Context

To understand the therapeutic potential of LCK inhibitors, it's helpful to see where LCK functions. The following diagram illustrates its critical role in T-cell activation, a key pathway in immunity and a target in diseases like T-cell acute lymphoblastic leukemia (T-ALL) [5] [6].



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This central role makes LCK a compelling drug target. Research has shown that a significant subset of T-ALL cases depends on LCK signaling and shows exquisite sensitivity to the LCK/SRC inhibitor dasatinib [5].

## Research Considerations

When evaluating **WH-4-023** against other inhibitors, here are key aspects to consider:

- **Lack of Direct Comparisons:** The available data for **WH-4-023** largely comes from individual supplier specifications and early research papers establishing its potency. A systematic comparison with inhibitors like dasatinib in terms of selectivity profiles, efficacy in complex disease models, and pharmacokinetics is not present in the search results.
- **Define "Other LCK Inhibitors":** For a meaningful comparison, it's crucial to specify which alternatives you are interested in. The field includes:

- **Broad-Spectrum Kinase Inhibitors** like **Dasatinib**, which potently inhibits LCK but also targets ABL, SRC family, and other kinases [5].
- **More Selective LCK Inhibitors**, which are designed to minimize off-target effects for clearer mechanistic studies.

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## References

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**Address:** Ontario, CA 91761, United States

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